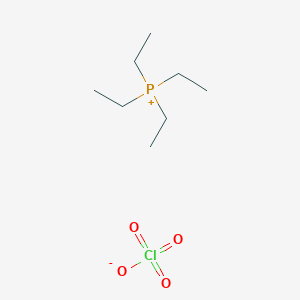
9-Ethyl-N~2~,N~2~,N~7~,N~7~-tetraphenyl-9H-fluorene-2,7-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Ethyl-N~2~,N~2~,N~7~,N~7~-tetraphenyl-9H-fluorene-2,7-diamine is an organic compound that belongs to the class of fluorene derivatives This compound is characterized by the presence of ethyl and tetraphenyl groups attached to the fluorene core, which imparts unique chemical and physical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Ethyl-N~2~,N~2~,N~7~,N~7~-tetraphenyl-9H-fluorene-2,7-diamine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Fluorene Core: The fluorene core can be synthesized through a Friedel-Crafts alkylation reaction, where benzene is reacted with a suitable alkyl halide in the presence of a Lewis acid catalyst.
Introduction of Ethyl and Phenyl Groups: The ethyl group can be introduced via an alkylation reaction, while the phenyl groups can be added through a Grignard reaction or a Suzuki coupling reaction.
Amination: The final step involves the introduction of amine groups at the 2 and 7 positions of the fluorene core. This can be achieved through a nucleophilic substitution reaction using an appropriate amine source.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
9-Ethyl-N~2~,N~2~,N~7~,N~7~-tetraphenyl-9H-fluorene-2,7-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding hydroquinone form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the fluorene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) and lithium aluminum hydride (LiAlH~4~) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce various functionalized fluorene derivatives.
科学的研究の応用
9-Ethyl-N~2~,N~2~,N~7~,N~7~-tetraphenyl-9H-fluorene-2,7-diamine has several scientific research applications:
Organic Electronics: The compound is used as a hole-transport material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Photonics: It serves as a building block for the synthesis of photonic materials with applications in optical sensors and lasers.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs.
Material Science: It is used in the synthesis of polymers and other advanced materials with unique electronic and optical properties.
作用機序
The mechanism of action of 9-Ethyl-N~2~,N~2~,N~7~,N~7~-tetraphenyl-9H-fluorene-2,7-diamine involves its interaction with molecular targets and pathways. In organic electronics, the compound facilitates charge transport by creating pathways for hole injection and transport. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
類似化合物との比較
Similar Compounds
9-Phenyl-9H-fluorene: Lacks the ethyl and additional phenyl groups, resulting in different electronic properties.
2,7-Diaminofluorene: Similar core structure but without the ethyl and tetraphenyl groups.
9,9-Diethylfluorene: Contains ethyl groups but lacks the tetraphenyl substitution.
Uniqueness
9-Ethyl-N~2~,N~2~,N~7~,N~7~-tetraphenyl-9H-fluorene-2,7-diamine is unique due to the combination of ethyl and tetraphenyl groups, which impart distinct electronic and steric properties. This makes it particularly suitable for applications in organic electronics and photonics, where precise control over molecular properties is essential.
特性
CAS番号 |
114482-18-7 |
|---|---|
分子式 |
C39H32N2 |
分子量 |
528.7 g/mol |
IUPAC名 |
9-ethyl-2-N,2-N,7-N,7-N-tetraphenyl-9H-fluorene-2,7-diamine |
InChI |
InChI=1S/C39H32N2/c1-2-35-38-27-33(40(29-15-7-3-8-16-29)30-17-9-4-10-18-30)23-25-36(38)37-26-24-34(28-39(35)37)41(31-19-11-5-12-20-31)32-21-13-6-14-22-32/h3-28,35H,2H2,1H3 |
InChIキー |
OBKMVQJARABADG-UHFFFAOYSA-N |
正規SMILES |
CCC1C2=C(C=CC(=C2)N(C3=CC=CC=C3)C4=CC=CC=C4)C5=C1C=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC=C7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,3,5,5-Tetramethyl-1-{2-[(propan-2-yl)amino]ethyl}piperazin-2-one](/img/structure/B14312885.png)
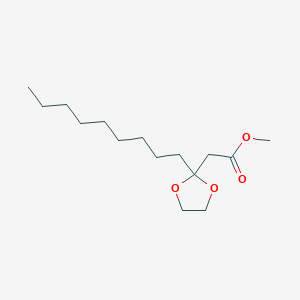
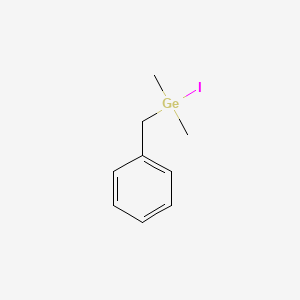
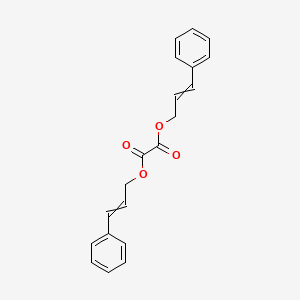
![2-[(Methylsulfanyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B14312914.png)
![tert-Butyl(dimethyl)[(1-phenylpropan-2-yl)oxy]silane](/img/structure/B14312915.png)
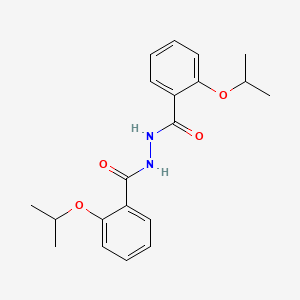


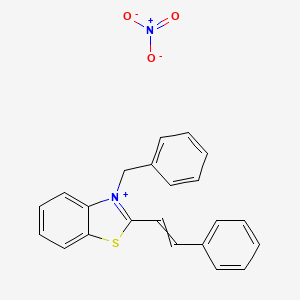
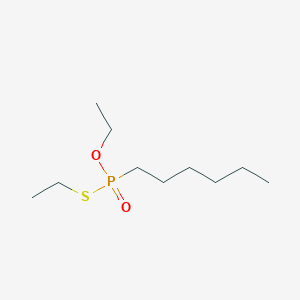

![Phenol, 2,6-bis[[[2-(1H-benzimidazol-2-yl)ethyl]thio]methyl]-4-methyl-](/img/structure/B14312955.png)
